S-Trityl-L-cysteine

Catalog No.
S703879
CAS No.
2799-07-7
M.F
C22H21NO2S
M. Wt
363,48 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Trityl-L-cysteine

CAS Number

2799-07-7

Product Name

S-Trityl-L-cysteine

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanoic acid

Molecular Formula

C22H21NO2S

Molecular Weight

363,48 g/mole

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1

InChI Key

DLMYFMLKORXJPO-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N

Synonyms

S-Trityl-L-cysteine;2799-07-7;(+)-S-Trityl-L-cysteine;3-Tritylthio-L-alanine;Tritylcysteine;H-Cys(Trt)-OH;NSC83265;S-Tritylcysteine;L-Alanine,3-(tritylthio)-;S-(Triphenylmethyl)-L-cysteine;Alanine,3-(tritylthio)-,L-;(2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoicacid;CHEMBL392695;DLMYFMLKORXJPO-FQEVSTJZSA-N;NSC124663;BRN2339626;ST092344;S-Triphenylmethyl-L-cysteine;NSC-83265;ZZD;STLC;PubChem19027;NCIMech_000214;AC1L2Q2D;KSC491M7D

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)[O-])[NH3+]

Inhibition of Mitotic Kinesin Eg5

STLC acts as a potent inhibitor of mitotic kinesin Eg5, a protein essential for the proper formation and function of the mitotic spindle during cell division []. This spindle is responsible for separating duplicated chromosomes, ensuring their equal distribution between daughter cells. By inhibiting Eg5, STLC disrupts spindle formation, leading to cell cycle arrest and ultimately cell death [, ].

Antitumor Activity

Studies have demonstrated STLC's effectiveness in inhibiting the proliferation of various cancer cell lines, including those from breast, lung, and neuroblastoma [, ]. Additionally, research suggests that STLC exhibits antitumor activity in vivo, with studies in animal models showing tumor regression following STLC treatment [].

Mechanism Beyond Eg5 Inhibition

While Eg5 inhibition is considered the primary mechanism of STLC's antitumor activity, research suggests it might also affect other cellular pathways. Studies indicate that STLC may influence the activity of signaling pathways like MAPK and NF-κB, which are involved in cell growth and survival [].

Origin and Significance

S-Trityl-L-cysteine is a synthetic molecule not found naturally. Its significance lies in its ability to selectively inhibit kinesin Eg5, a protein crucial for cell division during mitosis [].


Molecular Structure Analysis

S-Trityl-L-cysteine possesses a unique structure with several key features:

  • Central cysteine core: It contains a L-cysteine backbone, an amino acid with a thiol (SH) group attached to the central carbon [].
  • Trityl group: Bonded to the thiol group is a bulky trityl group (C6H5)3, which consists of three linked phenyl rings [].
  • Carboxylic acid group: The Cysteine backbone also contains a carboxylic acid (COOH) group [].

The combination of the trityl group and the specific stereochemistry of L-cysteine is believed to be essential for its inhibitory activity [].


Chemical Reactions Analysis

Synthesis

The detailed synthesis of S-Trityl-L-cysteine is not readily available in the public domain, as it might be proprietary information. However, scientific literature suggests it likely involves the reaction of L-cysteine with a tritylating agent, such as trityl chloride (ClC6H5)3, under specific conditions [].

S-Trityl-L-cysteine acts as a selective inhibitor of kinesin Eg5, a motor protein involved in pulling apart chromosomes during cell division []. It binds to a unique pocket in the Eg5 motor domain, disrupting its ATPase activity, an enzyme critical for Eg5 function []. This disrupts proper mitotic spindle formation, leading to cell cycle arrest and potential cell death [].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2799-07-7

Wikipedia

(2R)-2-amino-3-[(triphenylmethyl)thio]propanoic acid

Dates

Modify: 2023-08-15
Luo et al. ATP-Competitive Inhibitors of the Mitotic Kinesin KSP that Function via an Allosteric Mechanism Nature Chemical Biology, doi: 10.1038/NChemBio.2007.34, published online 7 October 2007. http://www.nature.com/naturechemicalbiology

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